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Compound of Interest

Compound Name: PD 173955 analog 1

Cat. No.: B2956238 Get Quote

For researchers and drug development professionals navigating the landscape of kinase

inhibitors, understanding the precise selectivity of a compound is paramount. This guide

provides a comparative analysis of the cross-reactivity profile of PD 173955, a potent

pyrido[2,3-d]pyrimidine inhibitor, and its analogs. While comprehensive data on a specific

analog, designated as PD 173955 analog 1 (also known as Compound 26), is limited, this

guide summarizes the available experimental data for the parent compound and other key

analogs to offer valuable insights into their kinase inhibition profiles.

Executive Summary
PD 173955 is a well-characterized inhibitor of the Src and Abl tyrosine kinases. Analogs of PD

173955 have been synthesized to improve properties such as solubility and to probe structure-

activity relationships. This guide presents the available quantitative data on the kinase

inhibitory activity of PD 173955 and its analogs, details the experimental methodologies for

kinase inhibition assays, and visualizes the relevant signaling pathways. It is important to note

that while "PD 173955 analog 1" has been identified as a putative EGFR kinase inhibitor,

extensive experimental cross-reactivity data for this specific analog is not publicly available.

The data presented herein primarily focuses on the parent compound and other more

extensively studied analogs.

Comparative Kinase Inhibition Profile
The following table summarizes the available quantitative data on the inhibitory activity of PD

173955 and its analogs against a panel of kinases. The data is presented as IC50 values,
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which represent the concentration of the inhibitor required to reduce the activity of a specific

kinase by 50%.
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Compound Target Kinase IC50 (nM) Comments

PD 173955 Src ~22[1][2]
Potent inhibitor of the

Src family kinases.

Yes ~22[1]

Abl ~22[1]
Also a potent inhibitor

of Bcr-Abl.[3]

c-Kit ~25-40[1][3]

Inhibits ligand-

dependent

autophosphorylation.

FGFRα Less potent

InsR No activity

PKC No activity

PD 166326 Bcr-Abl
More potent than PD

173955

A more potent inhibitor

of Bcr-Abl dependent

cell growth.

PD 180970 Bcr-Abl Potent inhibitor

A related pyrido[2,3-

d]pyrimidine with

potent Bcr-Abl

inhibitory activity.

PD 173955 analog 1

(Compound 26)
EGFR 190 (in silico)

Identified as a

potential EGFR kinase

inhibitor through

computational

methods.

Experimental data on

cross-reactivity is not

available.

"Amino" analogs of

PD 173955

Abl 10x more inhibitory

than PD 173955

Replacement of the

methylthio group with

an amino group
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enhances inhibitory

activity.[4]

"Kinase inactive"

analogs
Abl, Src

Weakly or not

inhibitory

Developed to study

non-kinase-dependent

effects.[5][6]

Signaling Pathways
To visualize the biological context of the target kinases, the following diagrams illustrate

simplified signaling pathways for Bcr-Abl and EGFR.
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A simplified diagram of the Bcr-Abl signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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